Cas no 31542-68-4 (1H-Purine-2,6-dione,3,9-dihydro-1,3-bis(phenylmethyl)-)

1H-Purine-2,6-dione,3,9-dihydro-1,3-bis(phenylmethyl)- is a purine derivative with a molecular structure featuring two benzyl groups at the 1 and 3 positions. This compound is of interest in pharmaceutical and biochemical research due to its potential as a precursor or intermediate in the synthesis of modified nucleobases or therapeutic agents. The presence of the phenylmethyl substituents enhances its lipophilicity, which may improve membrane permeability in biological systems. Its purine core offers versatility for further functionalization, making it valuable for studying enzyme inhibition or receptor modulation. The compound's stability under standard conditions ensures reliable handling in laboratory settings. Analytical characterization is typically performed via HPLC, NMR, and mass spectrometry.
1H-Purine-2,6-dione,3,9-dihydro-1,3-bis(phenylmethyl)- structure
31542-68-4 structure
商品名:1H-Purine-2,6-dione,3,9-dihydro-1,3-bis(phenylmethyl)-
CAS番号:31542-68-4
MF:C19H16N4O2
メガワット:332.35594
CID:313160
PubChem ID:250782

1H-Purine-2,6-dione,3,9-dihydro-1,3-bis(phenylmethyl)- 化学的及び物理的性質

名前と識別子

    • 1H-Purine-2,6-dione,3,9-dihydro-1,3-bis(phenylmethyl)-
    • 1,3-dibenzyl-7H-purine-2,6-dione
    • 1,3-dibenzyl-2-phenyl-imidazolidine
    • 1,3-dibenzyl-3,7(9)-dihydro-purine-2,6-dione
    • 1,3-Dibenzyl-3,7-dihydro-purin-2,6-dion
    • 1,3-dibenzyl-3,7-dihydro-purine-2,6-dione
    • 1,3-Dibenzyl-xanthin
    • 1,3-dibenzylxanthine
    • 1,3-dibenzyl-xanthine
    • AC1L2GVC
    • AC1Q28XW
    • Ambcb5106453
    • BRN 0262524
    • IMIDAZOLIDINE, 1,3-DIBENZYL-2-PHENYL-
    • NSC217343
    • SureCN819498
    • NSC-70563
    • CHEMBL24774
    • Z2311320248
    • BDBM50025573
    • 31542-68-4
    • NSC70563
    • SCHEMBL3107001
    • 1,3-Dibenzyl-3,9-dihydro-1H-purine-2,6-dione
    • EN300-6494411
    • DTXSID20953524
    • 1,3-dibenzyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • インチ: InChI=1S/C19H16N4O2/c24-18-16-17(21-13-20-16)22(11-14-7-3-1-4-8-14)19(25)23(18)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,20,21)
    • InChIKey: NHCLZKKZQJJXER-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(CN2C(=O)C3N=CNC=3N(CC3=CC=CC=C3)C2=O)C=C1

計算された属性

  • せいみつぶんしりょう: 332.12748
  • どういたいしつりょう: 332.127
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 500
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 69.3Ų

じっけんとくせい

  • 密度みつど: 1.387
  • ふってん: 622.6°C at 760 mmHg
  • フラッシュポイント: 330.3°C
  • 屈折率: 1.694
  • PSA: 69.3
  • LogP: 1.98290

1H-Purine-2,6-dione,3,9-dihydro-1,3-bis(phenylmethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6494411-0.1g
1,3-dibenzyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
31542-68-4 95%
0.1g
$1238.0 2023-07-10
Enamine
EN300-6494411-0.05g
1,3-dibenzyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
31542-68-4 95%
0.05g
$1028.0 2023-07-10
A2B Chem LLC
AY90341-50mg
1H-Purine-2,6-dione,3,9-dihydro-1,3-bis(phenylmethyl)-
31542-68-4 95%
50mg
$1410.00 2024-04-20
A2B Chem LLC
AY90341-100mg
1H-Purine-2,6-dione,3,9-dihydro-1,3-bis(phenylmethyl)-
31542-68-4 95%
100mg
$1657.00 2024-04-20
1PlusChem
1P01HE6D-100mg
1H-Purine-2,6-dione,3,9-dihydro-1,3-bis(phenylmethyl)-
31542-68-4 95%
100mg
$1592.00 2024-05-06
1PlusChem
1P01HE6D-50mg
1H-Purine-2,6-dione,3,9-dihydro-1,3-bis(phenylmethyl)-
31542-68-4 95%
50mg
$1333.00 2024-05-06

1H-Purine-2,6-dione,3,9-dihydro-1,3-bis(phenylmethyl)- 関連文献

1H-Purine-2,6-dione,3,9-dihydro-1,3-bis(phenylmethyl)-に関する追加情報

1H-Purine-2,6-dione, 3,9-dihydro-1,3-bis(phenylmethyl): A Comprehensive Overview

1H-Purine-2,6-dione, 3,9-dihydro-1,3-bis(phenylmethyl) (CAS No. 31542-68-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the purine family and is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of this compound.

Chemical Structure and Properties

The molecular formula of 1H-Purine-2,6-dione, 3,9-dihydro-1,3-bis(phenylmethyl) is C20H20N4O2, with a molecular weight of approximately 344.40 g/mol. The compound features a central purine core with two phenylmethyl (benzyl) groups attached at the 1 and 3 positions. The presence of these benzyl groups significantly influences the compound's solubility and stability in various solvents. Additionally, the 2,6-diketone functionality imparts unique reactivity and potential for forming hydrogen bonds, which are crucial for its biological interactions.

Synthesis Methods

The synthesis of 1H-Purine-2,6-dione, 3,9-dihydro-1,3-bis(phenylmethyl) has been explored through various routes. One common method involves the condensation of a suitable purine derivative with benzyl halides in the presence of a base. For instance, the reaction of 2,6-dichloropurine with benzyl bromide in dimethylformamide (DMF) and potassium carbonate can yield the desired product in moderate to good yields. Another approach involves the palladium-catalyzed coupling reactions of appropriately substituted purines with benzyl boronic acids or chlorides.

Biological Activities

1H-Purine-2,6-dione, 3,9-dihydro-1,3-bis(phenylmethyl) has been studied for its potential biological activities, particularly in the context of enzyme inhibition and cellular signaling. Recent research has shown that this compound exhibits potent inhibitory activity against certain kinases and phosphodiesterases (PDEs), which are key enzymes involved in signal transduction pathways. For example, it has been reported to inhibit PDE4 with an IC50 value in the low micromolar range. This property makes it a promising lead compound for the development of anti-inflammatory and anti-cancer drugs.

Pharmacological Applications

The pharmacological applications of 1H-Purine-2,6-dione, 3,9-dihydro-1,3-bis(phenylmethyl) are diverse and span multiple therapeutic areas. In preclinical studies, it has demonstrated efficacy in reducing inflammation and preventing tumor growth. Specifically, its ability to modulate PDE4 activity has been linked to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, its anti-proliferative effects on cancer cells have been attributed to its ability to induce apoptosis and inhibit cell cycle progression.

Clinical Trials and Future Prospects

The promising preclinical results have led to increased interest in advancing 1H-Purine-2,6-dione, 3,9-dihydro-1,3-bis(phenylmethyl) into clinical trials. Several Phase I trials are currently underway to evaluate its safety and efficacy in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, early-stage clinical trials are exploring its potential as an adjunct therapy for cancer treatment.

Conclusion

In summary, 1H-Purine-2,6-dione, 3,9-dihydro-1,3-bis(phenylmethyl) (CAS No. 31542-68-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for new treatments in various medical conditions.

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